11β-HSD2 Inhibitory Potency: Enoxolone vs. Carbenoxolone (IC50 Comparison)
Enoxolone inhibits human 11β-HSD2 with an IC50 of 11 nM, demonstrating approximately 1.8-fold greater potency than carbenoxolone, which exhibits an IC50 of 20 nM under comparable conditions [1]. This differential potency is consequential for studies requiring maximal 11β-HSD2 blockade at lower compound concentrations.
| Evidence Dimension | Inhibitory potency at human 11β-hydroxysteroid dehydrogenase type 2 (11β-HSD2) |
|---|---|
| Target Compound Data | IC50 = 11 nM (enoxolone / 18β-glycyrrhetinic acid) |
| Comparator Or Baseline | Carbenoxolone (18β-glycyrrhetinic acid 3β-O-hemisuccinate), IC50 = 20 nM |
| Quantified Difference | Enoxolone is approximately 1.8-fold more potent (IC50 ratio: 20/11 ≈ 1.8×) |
| Conditions | In vitro enzyme inhibition assay using human 11β-HSD2; IC50 values collated from Brown et al. (1996) and Chen et al. (2009) |
Why This Matters
Procurement of enoxolone over carbenoxolone enables complete 11β-HSD2 inhibition at a lower molar concentration, which is critical for experiments where off-target effects of hemisuccinate derivatives are a concern.
- [1] Ye L, Ge RS. Licorice and its components. In: Vitamins & Hormones. Vol 94. Academic Press; 2014:217-239. Chapter section citing: Brown RW, et al. (1996) IC50 = 11 nM for 18β-GA; Chen et al. (2009) IC50 = 20 nM for carbenoxolone. View Source
